molecular formula C19H16N2O B14456540 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-50-1

2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole

Cat. No.: B14456540
CAS No.: 76145-50-1
M. Wt: 288.3 g/mol
InChI Key: ZVVNLJISKJVWAU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a naphtho[1,2-D]imidazole core substituted with a 4-methoxyphenyl group and a methyl group. The presence of the imidazole ring makes it an important compound in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a 1,2-dicarbonyl compound in the presence of ammonium acetate. The reaction is often carried out in an alcohol solvent under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields. The reaction mixture, containing 1,2-bis(4-methoxyphenyl)ethan-1,2-dione, ammonium acetate, and an aromatic aldehyde, is irradiated in a microwave oven at specific power levels and durations .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a benzoimidazole core.

    2-(4-Methoxyphenyl)-1H-imidazole: Lacks the naphtho[1,2-D] core.

    2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Contains additional phenyl groups.

Uniqueness: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

76145-50-1

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methylbenzo[e]benzimidazole

InChI

InChI=1S/C19H16N2O/c1-21-17-12-9-13-5-3-4-6-16(13)18(17)20-19(21)14-7-10-15(22-2)11-8-14/h3-12H,1-2H3

InChI Key

ZVVNLJISKJVWAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC

Origin of Product

United States

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